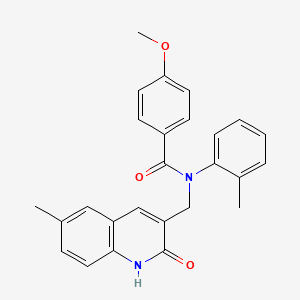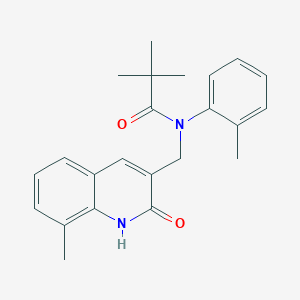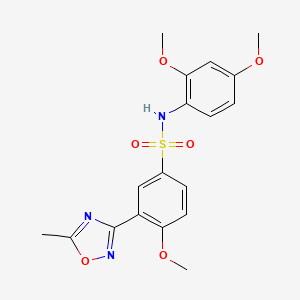![molecular formula C22H21ClN2O4S B7695471 N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It was first synthesized in 2001 by a group of researchers led by Professor David Thurston at the University of Newcastle upon Tyne.
Wirkmechanismus
Further studies could investigate the precise mechanism of action of DMAPT, particularly its effects on other signaling pathways.
In conclusion, DMAPT is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit the transcription factor NF-κB makes it a suitable candidate for combination therapy and targeted delivery systems. Further studies are needed to investigate its safety and efficacy in humans, as well as its precise mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMAPT is its relatively low toxicity compared to other small molecule inhibitors. This makes it a suitable candidate for in vivo studies. However, one limitation is its poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
1. Combination therapy: DMAPT has shown potential in combination with other chemotherapeutic agents. Future studies could investigate the efficacy of DMAPT in combination with other drugs.
2. Targeted delivery: The poor solubility of DMAPT could be overcome by developing targeted delivery systems, such as nanoparticles or liposomes.
3. Clinical trials: Further clinical trials are needed to investigate the safety and efficacy of DMAPT in humans.
4.
Synthesemethoden
The synthesis of DMAPT involves a multi-step process starting from commercially available starting materials. The first step involves the conversion of 3,4-dimethoxybenzoic acid to the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-(2-phenylethyl)methanesulfonamide to give the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine to give DMAPT.
Wissenschaftliche Forschungsanwendungen
DMAPT has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. Inhibition of NF-κB has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-20-12-9-18(22(26)24-14-17-7-10-19(23)11-8-17)13-21(20)30(27,28)25-15-16-5-3-2-4-6-16/h2-13,25H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYFQIACCQKDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)

![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)










